molecular formula C12H15N3O2 B1423596 Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate CAS No. 1053659-98-5

Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate

Cat. No. B1423596
M. Wt: 233.27 g/mol
InChI Key: MTMXTABURXWLLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate is a chemical compound with a variety of characteristics .


Synthesis Analysis

The synthesis of Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate involves several steps . A single crystal of the compound can be obtained by slow volatilization of its CH Cl solution .


Molecular Structure Analysis

The molecular structure of Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate is complex . Further details about its structure are not available in the search results.


Physical And Chemical Properties Analysis

Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate has several physical and chemical properties . These include its melting point, boiling point, density, molecular formula, and molecular weight .

Scientific Research Applications

1. Synthesis of Heterocyclic Systems

Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate is utilized in the synthesis of various heterocyclic systems, demonstrating its versatility in organic chemistry. For example, it has been employed in the synthesis of 4-hydroxy-2-pyridone, a compound of interest due to its biological and pharmacological properties. This synthesis involves cyclization and demethylation reactions, highlighting the compound's role in facilitating complex chemical transformations (Chen, Sheng-yin, & Shao-hua, 2013).

2. Reactivity Studies with Aminopyridine and Meldrum’s Acid

Research has been conducted to explore the reactivity of Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate with other chemicals like 2-aminopyridine and Meldrum’s acid. These studies are significant for understanding the compound's behavior in various chemical environments, potentially leading to the discovery of novel reactions and synthetic pathways (Asadi, Zebarjad, Masoudi, & Mehrabi, 2021).

3. Synthesis of Schiff Base Ligands and Complexes

Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate is also a key component in synthesizing new Schiff base ligands and their metal complexes. These complexes have been studied for their DNA binding, antibacterial, and catalytic activities, showcasing the compound's utility in bioinorganic chemistry and its potential applications in medicine and catalysis (El‐Gammal, Mohamed, Rezk, & El‐Bindary, 2021).

4. Peptide Synthesis and Molecular Chemistry

The compound has been applied in the field of peptide synthesis and molecular chemistry. For instance, it is used in the formation of peptide bonds, which is essential for the synthesis of biologically active peptides. This application underlines the compound's role in biochemistry and pharmaceutical sciences (Chandra, Manne, Mondal, & Mandal, 2018).

5. Copolymer Synthesis

Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate plays a role in the synthesis of novel copolymers, indicating its importance in polymer science. The study of these copolymers can lead to the development of new materials with unique properties (Wojdyla et al., 2022).

6. Synthesis of Isoxazolone Derivatives

This compound is used in synthesizing isoxazolone derivatives, emphasizing its role in the development of compounds with potential applications in medicinal chemistry and drug discovery (Farahi, Nowrouzi, & Irajzadeh, 2018).

properties

IUPAC Name

ethyl 2-[(3-cyano-4,6-dimethylpyridin-2-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-4-17-11(16)7-14-12-10(6-13)8(2)5-9(3)15-12/h5H,4,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMXTABURXWLLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=C(C(=CC(=N1)C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.